Comparative Lipophilicity: Acetohydrazide vs. Carboxylic Acid
The 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide target compound exhibits significantly lower lipophilicity compared to its carboxylic acid analog, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (CAS 6270-74-2), as quantified by calculated XLogP3 values. This difference directly impacts predicted membrane permeability and solubility profiles [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (CAS 6270-74-2): XLogP3-AA = 1.3 |
| Quantified Difference | Target compound is 1.3 log units more hydrophilic than the carboxylic acid analog. |
| Conditions | Values are computed by XLogP3 3.0 algorithm (PubChem/ChemSrc) [REFS-1, REFS-2]. |
Why This Matters
This data allows researchers to select the compound with a lipophilicity profile (XLogP3 = 0) that aligns with Lipinski's Rule of Five, potentially offering superior aqueous solubility and a different off-target profile compared to the more lipophilic acid, which is crucial for designing lead-like compound libraries.
- [1] PubChem. (2025). 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid hydrazide. CID 3450026. (XLogP3-AA = 0). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. CID 235632. (XLogP3-AA = 1.3). National Center for Biotechnology Information. View Source
